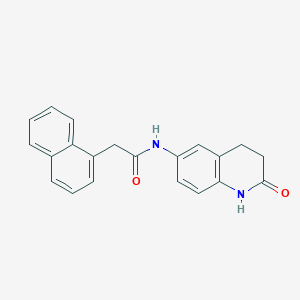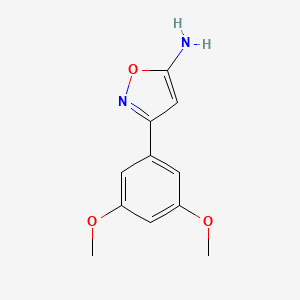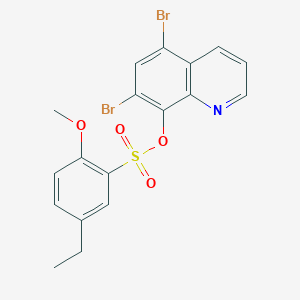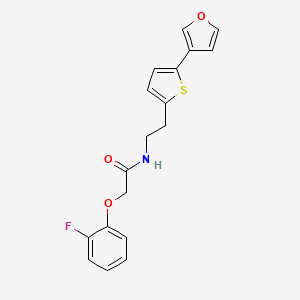
(E)-trimethyl(2-(tributylstannyl)vinyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-trimethyl(2-(tributylstannyl)vinyl)silane is an organosilicon compound that features both silicon and tin atoms within its molecular structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-trimethyl(2-(tributylstannyl)vinyl)silane typically involves the reaction of vinylsilanes with tributyltin hydride under specific conditions. A common method includes:
Starting Materials: Vinylsilane, tributyltin hydride
Catalysts: Palladium or platinum catalysts
Reaction Conditions: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, at temperatures ranging from room temperature to 100°C.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
(E)-trimethyl(2-(tributylstannyl)vinyl)silane can undergo various chemical reactions, including:
Oxidation: The tin atom can be oxidized to form organotin oxides.
Reduction: The vinyl group can be reduced to form the corresponding alkane.
Substitution: The tin or silicon atoms can be substituted with other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, ozone
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens, organometallic reagents
Major Products
Oxidation Products: Organotin oxides, silanols
Reduction Products: Alkanes
Substitution Products: Organotin halides, organosilicon compounds
Applications De Recherche Scientifique
(E)-trimethyl(2-(tributylstannyl)vinyl)silane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions.
Biology: Potential use in the synthesis of biologically active molecules.
Medicine: Investigated for its potential in drug development and delivery systems.
Industry: Used in the production of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of (E)-trimethyl(2-(tributylstannyl)vinyl)silane involves its reactivity with various reagents. The tin and silicon atoms can participate in bond formation and cleavage, facilitating the synthesis of complex molecules. The molecular targets and pathways depend on the specific reactions and applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylvinylsilane: Lacks the tin atom, used in similar synthetic applications.
Tributyltin hydride: Lacks the silicon atom, commonly used in radical reactions.
Vinyltrimethylsilane: Similar structure but different reactivity due to the absence of the tin atom.
Uniqueness
(E)-trimethyl(2-(tributylstannyl)vinyl)silane is unique due to the presence of both silicon and tin atoms, which confer distinct reactivity and versatility in synthetic applications. This dual functionality makes it a valuable reagent in organic synthesis and materials science.
Propriétés
IUPAC Name |
trimethyl-[(E)-2-tributylstannylethenyl]silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11Si.3C4H9.Sn/c1-5-6(2,3)4;3*1-3-4-2;/h1,5H,2-4H3;3*1,3-4H2,2H3; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDQLLFOVXMXKNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C=C[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[Sn](CCCC)(CCCC)/C=C/[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H38SiSn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-(4-(2-methoxyethyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2496124.png)




![1,7-dimethyl-9-phenyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2496135.png)

![N-[2-(2-Phenyl-1H-imidazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2496137.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-pyridylthio)acetamide](/img/structure/B2496139.png)
![(2-Chloropyridin-4-yl)-[4-[(3,4-dimethoxyphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B2496140.png)
![N-[(4-fluorophenyl)methyl]-2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B2496141.png)
![1-(3-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)phenyl)ethanol](/img/structure/B2496142.png)
![N-[3-(2H-1,3-benzodioxol-5-yl)-8-methyl-4-oxo-4H-chromen-2-yl]cyclohexanecarboxamide](/img/structure/B2496143.png)

